molecular formula C8H13BrO B14651904 1-Bromooct-1-en-3-one CAS No. 52418-89-0

1-Bromooct-1-en-3-one

Cat. No.: B14651904
CAS No.: 52418-89-0
M. Wt: 205.09 g/mol
InChI Key: ZHOHZPMMOVIYNN-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Brominated Ketones in Contemporary Organic Synthesis

α,β-Unsaturated brominated ketones are highly sought-after intermediates in organic synthesis. Their importance stems from the presence of multiple reactive sites, which allows for a diverse range of chemical modifications. These compounds serve as key building blocks for synthesizing a variety of heterocyclic compounds, natural products, and pharmaceuticals. nih.govacs.org The conjugated system of the double bond and the carbonyl group, combined with the reactivity of the carbon-bromine bond, makes them powerful tools for chemists.

The α-carbon to the carbonyl in these systems is electrophilic, and the carbon bearing the bromine atom is also susceptible to nucleophilic attack or participation in metal-catalyzed cross-coupling reactions. Furthermore, these compounds can act as precursors to other valuable structures. For instance, α-bromo ketones are excellent starting materials for generating α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org This dual reactivity allows for sequential and selective reactions, providing efficient pathways to complex molecules. nih.govacs.org

Overview of Strategic Importance of Halogenated Functional Groups in Chemical Transformations

Halogenated functional groups are fundamental components in the toolkit of synthetic organic chemistry. proventainternational.comsolubilityofthings.com The introduction of a halogen, such as bromine, into an organic molecule profoundly alters its physical and chemical properties. wikipedia.org Bromine is more electronegative than carbon, which polarizes the carbon-bromine bond and makes the carbon atom electrophilic and thus a target for nucleophiles. wikipedia.org The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), making organobromides a good compromise between stability and reactivity; they are often more reactive than organochlorides but more stable and less costly than organoiodides. wikipedia.org

This tunable reactivity makes organobromine compounds indispensable as precursors in a multitude of transformations, including nucleophilic substitutions, elimination reactions, and the formation of organometallic reagents like Grignard reagents. wikipedia.orgcardiff.ac.uk Furthermore, halogen atoms are crucial in medicinal chemistry and materials science. Their inclusion in drug candidates can enhance properties like lipophilicity, metabolic stability, and binding affinity. ijrpr.comrsc.org Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogen atoms. rsc.org

Historical Development and Evolution of Research on Brominated Octenone Scaffolds

The study of halogenated ketones dates back many decades, with initial research focusing on the α-halogenation of simple ketones. libretexts.orgbohrium.com These early methods often utilized elemental bromine (Br₂) in acidic solvents like acetic acid. libretexts.orgnih.gov Over time, significant advancements have been made to develop milder, more selective, and environmentally benign brominating agents and protocols. nih.govresearchgate.net The use of N-Bromosuccinimide (NBS) became a widespread and user-friendly alternative to liquid bromine for various bromination reactions, including those at the allylic position. nih.govthieme-connect.de

Research into α,β-unsaturated ketones as important synthons also has a long history, with their use in Michael additions and Diels-Alder reactions being well-established. google.com The specific synthesis of brominated enones like the 1-Bromooct-1-en-3-one scaffold is a more specialized area. Modern synthetic methods often achieve this transformation directly from propargylic alcohols using bimetallic catalysis or through the sequential bromination and rearrangement of suitable precursors. organic-chemistry.orgdoi.org For example, the synthesis of (S)-1-Bromooct-1-yn-3-ol has been reported as a precursor, which can then be transformed into the corresponding enone. doi.org The evolution of these synthetic strategies reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and sustainability. researchgate.net Research on bicyclo[2.2.2]octenone scaffolds, which can be derived from related structures, highlights the utility of these motifs in constructing complex polycyclic systems. acs.orgresearchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52418-89-0

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

1-bromooct-1-en-3-one

InChI

InChI=1S/C8H13BrO/c1-2-3-4-5-8(10)6-7-9/h6-7H,2-5H2,1H3

InChI Key

ZHOHZPMMOVIYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CBr

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 Bromooct 1 En 3 One

Elucidation of Electron Transfer Pathways in Radical Reactions

Radical reactions involving 1-bromooct-1-en-3-one can be initiated through single-electron transfer (SET) pathways. The vinyl bromide functionality can accept an electron from a photoredox catalyst or a metal complex to form a radical anion. This intermediate can then undergo fragmentation to generate a vinyl radical. The generation of bromine radicals can also be achieved through photosensitized energy transfer, which can then add to carbon-carbon double bonds. nih.gov

The subsequent reactions of the vinyl radical are diverse and can include hydrogen atom transfer (HAT), cyclization, or addition to other unsaturated systems. The electron-withdrawing nature of the ketone group in this compound influences the stability and reactivity of the radical intermediates. Mechanistic studies, such as radical clock experiments, can provide insights into the rates of these processes and help to distinguish between different radical pathways. nih.gov

Detailed Analysis of Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

In the presence of transition metal catalysts, particularly those based on palladium and nickel, this compound can undergo oxidative addition. This step is fundamental to many cross-coupling reactions. The catalytic cycle typically begins with the oxidative addition of the carbon-bromine bond of the vinyl bromide to a low-valent metal center (e.g., Pd(0) or Ni(0)), forming a vinyl-metal(II) intermediate. csbsju.educhinesechemsoc.org The rate and efficiency of this oxidative addition can be influenced by the nature of the ligands on the metal catalyst. chinesechemsoc.org

Nucleophilic and Electrophilic Addition Mechanisms to the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality in this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of the nucleophilic addition is largely dependent on the nature of the nucleophile. lumenlearning.com

1,2-Addition vs. 1,4-Conjugate Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, soft nucleophiles, like organocuprates, thiols, and amines, preferentially undergo 1,4-conjugate addition. This selectivity can be explained by Hard-Soft Acid-Base (HSAB) theory, where the carbonyl carbon is considered a hard electrophilic center and the β-carbon is a soft electrophilic center. wikipedia.org The reaction can be under either kinetic or thermodynamic control, which also influences the product distribution. libretexts.org

Electrophilic addition to the carbon-carbon double bond of this compound is also possible. The electron-withdrawing effect of the carbonyl group makes the double bond less nucleophilic than a simple alkene, but reactions with strong electrophiles can still occur. For instance, the addition of a bromonium ion can initiate a 1,4-addition, leading to the formation of α-bromo-β-substituted products. cdnsciencepub.com

Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones
Nucleophile TypePredominant Addition PathwayControlling Factor
Hard (e.g., Grignard Reagents)1,2-AdditionKinetic Control
Soft (e.g., Organocuprates)1,4-Conjugate AdditionThermodynamic Control

Pericyclic Reaction Mechanisms (e.g., Diels-Alder Cycloadditions)

This compound can act as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the α-bromo ketone moiety, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org In a normal-demand Diels-Alder reaction, the dienophile reacts with an electron-rich diene. The presence of the bromine substituent can influence the stereoselectivity and regioselectivity of the cycloaddition. acs.orgnih.gov

Computational studies on similar α-bromo enones have shown that the addition of a bromine substituent at the α-position can facilitate both the kinetics and thermodynamics of the Diels-Alder reaction. acs.org The reaction typically proceeds through a concerted mechanism, involving a cyclic transition state where new sigma bonds are formed simultaneously. wikipedia.org Lewis acid catalysis can be employed to enhance the reactivity of the enone dienophile by coordinating to the carbonyl oxygen, further lowering the LUMO energy. acs.org

Factors Influencing Diels-Alder Reactivity of Enone Dienophiles
FactorEffect on ReactivityMechanism of Influence
Electron-Withdrawing Group (e.g., -Br, -C=O)IncreasesLowers LUMO energy of the dienophile
Lewis Acid CatalystIncreasesCoordinates to carbonyl, further lowering LUMO energy

Isomerization and Rearrangement Mechanisms of Brominated Enone Structures

Brominated enone structures like this compound can undergo isomerization under certain conditions. For instance, acid- or base-catalyzed isomerization can lead to the migration of the double bond. In some cases, photochemical conditions can induce a cdnsciencepub.comcopernicus.org-hydrogen shift, leading to isomerization. mdpi.com Rearrangements of the carbon skeleton are also possible, particularly in the presence of strong acids or bases, which may proceed through carbocationic or enolate intermediates. The specific pathway for isomerization or rearrangement is highly dependent on the reaction conditions and the substitution pattern of the enone. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of reactions involving this compound can often be dictated by whether the reaction is under kinetic or thermodynamic control. This is particularly relevant in nucleophilic addition reactions where 1,2- and 1,4-addition products can be formed. wikipedia.org

Kinetic Control: At lower temperatures and with strong, non-basic nucleophiles, the reaction is often irreversible, and the product that is formed fastest (the kinetic product, typically the 1,2-adduct) predominates. The kinetic product is formed via the transition state with the lower activation energy. jackwestin.com

Thermodynamic Control: At higher temperatures or with weaker, basic nucleophiles where the initial addition is reversible, the reaction can reach equilibrium. In this case, the most stable product (the thermodynamic product, usually the 1,4-adduct) will be the major product. libretexts.org

Kinetic studies, such as the determination of rate coefficients for reactions with radicals like OH, can provide valuable data for understanding the atmospheric lifetime and reactivity of similar α,β-unsaturated ketones. copernicus.orgcopernicus.org These studies often employ relative rate methods, comparing the decay of the target compound to that of a reference compound with a known rate coefficient. copernicus.org

Kinetic vs. Thermodynamic Control in Additions to Enones
Control TypeReaction ConditionsMajor ProductDetermining Factor
KineticLow Temperature, IrreversibleProduct formed fastest (lower activation energy)Rate of reaction
ThermodynamicHigher Temperature, ReversibleMost stable productProduct stability

Reactivity and Synthetic Transformations of 1 Bromooct 1 En 3 One As a Building Block

Carbon-Carbon Bond Formation Reactions

The ability to form new carbon-carbon bonds is fundamental to organic synthesis. 1-Bromooct-1-en-3-one serves as an excellent substrate for several classes of carbon-carbon bond-forming reactions, enabling the introduction of a variety of substituents and the construction of diverse molecular skeletons.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The vinyl bromide moiety of this compound is particularly amenable to these transformations.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org this compound can react with various alkenes to form substituted dienones. This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and offers a method to extend the carbon chain and introduce new functionalities. wikipedia.orglibretexts.org

Suzuki-Miyaura Reaction : This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of this compound with boronic acids or their esters provides a direct method for the arylation or vinylation at the C1 position, leading to the synthesis of substituted enones. libretexts.orgyonedalabs.com The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents. masterorganicchemistry.comtcichemicals.com

Sonogashira Reaction : The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Employing a palladium catalyst and a copper(I) co-catalyst, this compound can be coupled with various terminal alkynes to generate conjugated enynes. wikipedia.orgorganic-chemistry.org These products are valuable intermediates in the synthesis of natural products and organic materials. libretexts.org

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This reaction is known for its high functional group tolerance and allows for the coupling of sp2-hybridized carbons of this compound with various organozinc reagents. wikipedia.orgorganic-chemistry.org The stereochemical outcome of Negishi couplings can be highly dependent on the ligand used. nih.gov

Cross-Coupling Reaction Coupling Partner Catalyst System Product Type
HeckAlkenePalladium catalyst, BaseSubstituted Dienone
Suzuki-MiyauraOrganoboron ReagentPalladium catalyst, BaseArylated/Vinylated Enone
SonogashiraTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, BaseConjugated Enyne
NegishiOrganozinc ReagentNickel or Palladium catalystSubstituted Enone

Conjugate Additions

The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. wikipedia.orglibretexts.org

Michael Additions : This reaction involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org A wide range of nucleophiles, including enolates, amines, and thiols, can add to this compound to form a variety of adducts. chemistrysteps.commasterorganicchemistry.com The reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in a thermodynamically controlled manner. organic-chemistry.org

Organometallic Additions : Organometallic reagents, such as organocuprates (Gilman reagents), are known to undergo conjugate addition to α,β-unsaturated ketones. libretexts.org The reaction of this compound with organocuprates would selectively introduce an alkyl or aryl group at the β-position, preserving the carbonyl and vinyl bromide functionalities for further transformations.

Cycloaddition Reactions for Heterocyclic and Carbocyclic Scaffolds

The dienone or enyne systems derived from this compound through cross-coupling reactions can serve as precursors for various cycloaddition reactions, leading to the formation of complex cyclic structures. For instance, a Diels-Alder reaction involving a dienone product could yield a substituted cyclohexene (B86901) ring, a common motif in natural products.

Olefination and Alkynylation Reactions

While the primary focus is often on the reactivity of the vinyl bromide, the carbonyl group of this compound can also undergo olefination reactions, such as the Wittig reaction, to extend the carbon chain and introduce a new double bond. Similarly, alkynylation reactions at the carbonyl group can be achieved using organometallic reagents like alkynyl lithium or Grignard reagents, leading to propargyl alcohols.

Carbon-Heteroatom Bond Formation Reactions

Beyond the formation of carbon-carbon bonds, this compound is also a substrate for reactions that form bonds between carbon and heteroatoms.

Halogen Exchange and Functional Group Interconversions on the Bromine Atom

The bromine atom of the vinyl bromide moiety can be replaced by other functional groups through various substitution reactions.

Halogen Exchange : The Finkelstein reaction, a classic SN2 reaction, allows for the exchange of one halogen for another. wikipedia.org While typically applied to alkyl halides, under specific conditions, a similar transformation could potentially be achieved for a vinyl bromide, for instance, converting it to a more reactive vinyl iodide. wikipedia.orgdoubtnut.com Such exchange reactions are often driven to completion by the precipitation of the resulting salt. wikipedia.org Metal-mediated halogen exchange reactions have also been developed for aryl and vinyl halides. science.gov

Introduction of Oxygen-Containing Functionalities (e.g., Hydroxylation, Etherification)

The introduction of oxygen-containing functionalities to the this compound scaffold represents a valuable transformation, enabling access to a diverse range of derivatives with potential applications in organic synthesis. While direct studies on this specific substrate are limited, the reactivity of analogous α,β-unsaturated ketones provides a strong basis for predicting its behavior. Key transformations in this category include epoxidation and conjugate addition of oxygen nucleophiles.

A significant reaction for α,β-unsaturated ketones is the enantioselective peroxidation, which can lead to the formation of chiral peroxides. These compounds are of interest due to their presence in biologically active natural products. For instance, the reaction of α,β-unsaturated ketones with hydroperoxides in the presence of a chiral organic catalyst can yield chiral peroxides, which can be further transformed into chiral β-hydroxy ketones. This suggests that this compound could potentially undergo similar transformations to introduce a hydroxyl group at the β-position, following a reduction step.

The general reactivity pattern involves the nucleophilic addition of an oxygen-containing species to the β-carbon of the enone system. In the case of this compound, this would lead to the displacement of the bromide ion and the formation of a β-oxygenated α,β-unsaturated ketone. The efficiency and stereoselectivity of such reactions would be influenced by the choice of catalyst and reaction conditions.

Formation of Nitrogen-Containing Derivatives (e.g., Amination, Azide (B81097) Introduction)

The synthesis of nitrogen-containing derivatives of this compound is a promising avenue for the creation of novel compounds with potential biological activities. The presence of the α,β-unsaturated ketone moiety allows for conjugate addition reactions with various nitrogen nucleophiles.

Amination: The aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a well-established method for forming β-amino ketones. organic-chemistry.org For this compound, this reaction would involve the attack of an amine at the β-position, leading to the substitution of the bromine atom and the formation of a β-enaminone. The reaction can be catalyzed by various catalysts, including silicon tetrachloride and ceric ammonium (B1175870) nitrate, often under mild and solvent-free conditions. organic-chemistry.org The use of bifunctional organocatalysts has also been shown to be effective in promoting highly enantioselective aza-Michael reactions of α,β-unsaturated ketones.

A study on the reaction of 5-bromo enones with pyrazoles demonstrated that a 1,4-conjugated addition at the β-carbon occurs instead of a direct nucleophilic substitution of the bromine atom. nih.gov This suggests that this compound would likely react with amines in a similar fashion, yielding β-amino-α,β-unsaturated ketones.

Azide Introduction: The introduction of an azide group can be achieved through the reaction of the enone with an azide source. For example, vinyl azides can be synthesized from the corresponding vinyl bromides by treatment with sodium azide. researchgate.net In the context of this compound, a direct substitution of the vinylic bromine with an azide ion could be a potential route. Alternatively, the conjugate addition of an azide nucleophile to the α,β-unsaturated system, followed by elimination, could also lead to the desired product. The reaction of vinyl azides with electrophiles, catalyzed by vitamin B12, has been shown to produce unsymmetrical ketones, highlighting the versatile reactivity of the vinyl azide functionality. acs.org

Reaction TypeNucleophileCatalyst/ConditionsExpected Product
AminationPrimary/Secondary AmineSilicon tetrachloride (catalytic), solvent-freeβ-Amino-oct-1-en-3-one
AminationAromatic AmineCeric ammonium nitrate, waterβ-Amino-oct-1-en-3-one
Azide IntroductionSodium AzideDMF, 60°C1-Azidooct-1-en-3-one

Sulfur and Phosphorus Functionalization

Sulfur Functionalization: The introduction of sulfur-containing moieties can be achieved through the reaction of this compound with sulfur nucleophiles. For instance, the reaction with thiols would be expected to proceed via a conjugate addition mechanism, similar to amination, to yield β-thio-α,β-unsaturated ketones. A novel method for the synthesis of β-keto thiosulfones involves the oxidative difunctionalization of β-iodovinyl sulfones with thiosulfonates. While not a direct analogue, this suggests the possibility of developing oxidative coupling methods for the sulfur functionalization of this compound.

Phosphorus Functionalization: Nucleophilic phosphines are known to catalyze a variety of transformations of electron-deficient alkenes, such as α,β-unsaturated ketones. nih.gov The reaction is initiated by the addition of the phosphine (B1218219) to the β-carbon, forming a zwitterionic intermediate. This intermediate can then react with various electrophiles. In the case of this compound, the phosphine could add to the β-position, and subsequent reactions could lead to the introduction of a phosphorus-containing group. For example, a phosphine-catalyzed reaction with trimethylsilyl (B98337) azide (TMSN3) has been shown to lead to the formation of β-amino α-diazo carbonyl compounds. nih.gov This highlights the potential for complex transformations involving the introduction of both nitrogen and phosphorus functionalities.

FunctionalizationReagentExpected Product
SulfurThiol (e.g., Thiophenol)1-(Phenylthio)oct-1-en-3-one
PhosphorusTriphenylphosphine(3-Oxooct-1-en-1-yl)triphenylphosphonium bromide

Diastereoselective and Enantioselective Reactivity

The development of diastereoselective and enantioselective reactions of this compound is essential for the synthesis of chiral molecules with defined stereochemistry. The α,β-unsaturated ketone framework is a common substrate for a wide range of asymmetric transformations.

Conjugate Addition Reactions: The conjugate addition of nucleophiles to the β-position of the enone can create a new stereocenter. The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. nih.govnih.gov For example, highly enantioselective aza-Michael reactions of α,β-unsaturated ketones have been achieved using bifunctional organocatalysts. nih.gov Similarly, enantioselective peroxidations have been developed, which could be applied to introduce a stereocenter at the β-position. nih.gov

Reactions at the Carbonyl Group: The ketone functionality can also be a target for stereoselective reactions. For instance, the asymmetric reduction of the carbonyl group can produce a chiral alcohol. Furthermore, aldol (B89426) reactions with the enolate formed by deprotonation at the α'-position (C4) could be rendered diastereoselective or enantioselective through the use of chiral auxiliaries or catalysts.

The stereochemical outcome of these reactions is often highly dependent on the catalyst structure, the nature of the substrate and nucleophile, and the reaction conditions. While specific studies on this compound are not available, the extensive literature on asymmetric reactions of α,β-unsaturated ketones provides a strong foundation for developing stereocontrolled transformations of this compound.

Reaction TypeCatalyst TypePotential Stereochemical Control
Conjugate AdditionChiral OrganocatalystEnantioselective formation of a β-stereocenter
Conjugate AdditionChiral Metal ComplexEnantioselective formation of a β-stereocenter
Carbonyl ReductionChiral Reducing AgentEnantioselective formation of a hydroxyl stereocenter
Aldol ReactionChiral Auxiliary/CatalystDiastereo- and Enantioselective C-C bond formation at C4

Computational and Theoretical Chemistry Studies on 1 Bromooct 1 En 3 One

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Bromooct-1-en-3-one, DFT calculations would provide significant insights into its molecular geometry, stability, and electronic characteristics.

A typical DFT study would begin with a geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the enone system and the orientation of the octyl chain would be precisely determined.

Following optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Properties for this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.8 DProvides information about the overall polarity of the molecule.
Mulliken Charge on Carbonyl Carbon+0.45 eSuggests the electrophilicity of the carbonyl carbon.
Mulliken Charge on β-Carbon+0.15 eIndicates a potential site for nucleophilic attack in Michael additions.

Note: The data in this table is illustrative and represents typical values for similar molecules, as specific published data for this compound is not available.

Potential Energy Surface (PES) Analysis for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a conceptual and mathematical tool used to explore the energy of a molecule as a function of its geometry. wayne.edu For this compound, PES analysis would be instrumental in understanding its reaction mechanisms, identifying transition states, and determining reaction barriers. wayne.edu

For example, the Michael addition of a nucleophile to the β-carbon of the enone system could be studied. By mapping the PES, the reaction pathway from reactants to products via a transition state can be elucidated. researchgate.net The transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. wayne.edu The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Illustrative Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Nu⁻)0.0The starting energy of the separated reactants.
Transition State+15.5The energy barrier for the reaction.
Intermediate-5.2A stabilized intermediate formed during the reaction.
Products-12.8The final energy of the reaction products.

Note: This table provides an illustrative energy profile for a generic nucleophilic addition and is not based on published experimental or computational data for this compound.

Reaction Dynamics and Kinetics Modeling

Building upon the information from PES analysis, reaction dynamics and kinetics modeling would be employed to simulate the behavior of a reacting system of this compound molecules over time. These models can predict reaction rates under various conditions, such as different temperatures and pressures.

More advanced ab initio molecular dynamics (AIMD) simulations could also be performed. In AIMD, the forces on the atoms are calculated "on the fly" from electronic structure calculations, allowing for a direct simulation of the atomic motions during a reaction. This approach can provide a more detailed picture of the reaction dynamics, including the role of solvent molecules and non-statistical effects.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical and physical properties. For this compound, a range of descriptors could be calculated to establish structure-reactivity relationships.

These descriptors include electronic properties like ionization potential, electron affinity, and global hardness and softness, as well as topological and geometrical descriptors. By calculating these descriptors for a series of related bromo-enone compounds, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. Such a model would provide a mathematical relationship between the calculated descriptors and the observed reactivity, allowing for the prediction of the reactivity of new, unstudied compounds in this class.

Illustrative Quantum Chemical Descriptors for this compound

DescriptorIllustrative ValueChemical Interpretation
Ionization Potential9.2 eVThe energy required to remove an electron from the molecule.
Electron Affinity1.8 eVThe energy released when an electron is added to the molecule.
Global Hardness3.7 eVA measure of the molecule's resistance to charge transfer.
Electrophilicity Index2.5 eVA measure of the molecule's ability to accept electrons.

Note: The values in this table are for illustrative purposes and represent typical ranges for organic molecules of this type, as specific published data for this compound is not available.

Future Directions and Emerging Research Avenues for 1 Bromooct 1 En 3 One

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformation of 1-Bromooct-1-en-3-one stand to benefit immensely from the development of novel catalytic systems. Current synthetic routes may rely on stoichiometric reagents or less efficient catalysts. Future research will likely focus on creating highly efficient and selective catalysts for its synthesis and subsequent reactions.

Key Research Objectives:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the ketone or the double bond, leading to enantiomerically pure products for applications in pharmaceuticals and materials science.

Photocatalysis: Utilizing light-driven catalytic systems to enable novel transformations of this compound under mild conditions, potentially accessing reaction pathways that are not feasible with traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles (e.g., a metal catalyst and an organocatalyst) to achieve new types of bond formations and molecular complexity in a single step.

Catalyst TypePotential Advantage for this compoundTarget Reaction Type
Chiral Lewis AcidsEnantioselective Michael additionsAsymmetric synthesis
Transition Metal PhotocatalystsRadical-mediated C-H functionalizationNovel bond formations
Cooperative CatalystsSynergistic activation for complex transformationsMulti-component reactions

Application in Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms could significantly accelerate research and development. Flow chemistry, with its precise control over reaction parameters, offers a safer and more efficient way to handle potentially reactive intermediates and scale up reactions.

Automated platforms can rapidly screen a wide range of reaction conditions to optimize the synthesis and functionalization of this compound. This high-throughput experimentation can accelerate the discovery of new reactions and bioactive molecules.

Mechanistic Insights via Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states of these reactions.

In-situ NMR and IR Spectroscopy: Real-time monitoring of reactions involving this compound can help identify key intermediates and determine reaction kinetics.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize fleeting catalytic species and reaction intermediates.

These studies will provide a solid foundation for the rational design of more efficient and selective synthetic methods.

Exploration of this compound in the Synthesis of Natural Products and Bioactive Molecules

The unique chemical reactivity of this compound makes it an attractive building block for the synthesis of complex natural products and bioactive molecules. Its bifunctional nature allows for sequential or tandem reactions to construct intricate molecular architectures.

Potential Synthetic Applications:

Annulation Reactions: As a precursor to cyclic and heterocyclic compounds, which are common motifs in pharmaceuticals.

Cross-Coupling Reactions: The vinyl bromide moiety can participate in various cross-coupling reactions to introduce molecular diversity.

The development of synthetic strategies utilizing this compound could provide access to novel analogs of existing drugs and new classes of biologically active compounds.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. By training algorithms on large datasets of chemical reactions, ML models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

For this compound, AI could be used to:

Predict the regioselectivity and stereoselectivity of its reactions.

Optimize reaction yields and minimize byproducts.

Identify novel applications of this compound in the synthesis of target molecules.

The synergy between computational prediction and experimental validation will undoubtedly accelerate the pace of discovery in the chemistry of this compound.

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